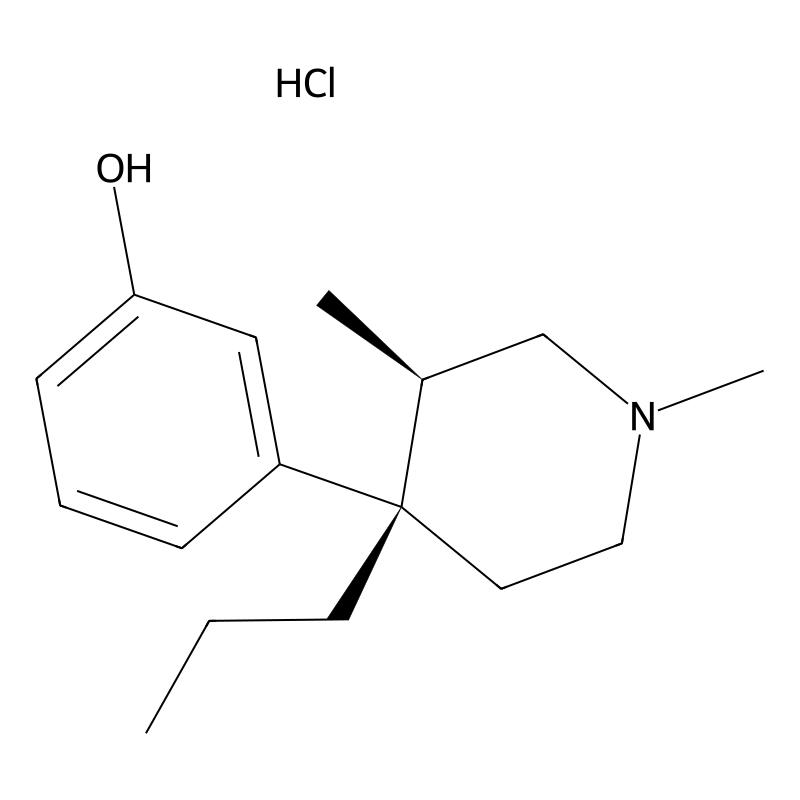

Picenadol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Picenadol hydrochloride (CAS 74685-16-8) is a 4-phenylpiperidine derivative utilized extensively in neuropharmacological research as a standardized mixed opioid agonist-antagonist [1]. Unlike conventional pure agonists, picenadol is an external racemic mixture where the dextrorotatory (d-) isomer acts as a potent mu-opioid receptor agonist and the levorotatory (l-) isomer functions as a weak competitive antagonist. The hydrochloride salt form is specifically procured for its high aqueous solubility compared to the free base, which facilitates direct formulation in standard physiological buffers [2]. This makes it an essential benchmark material for in vivo antinociceptive assays, receptor binding studies, and abuse liability evaluations where precise, reproducible aqueous dosing is critical [1].

Substituting picenadol hydrochloride with conventional opioid standards like morphine or pentazocine fundamentally alters experimental outcomes in behavioral and receptor studies [1]. Morphine, a pure mu-opioid agonist, lacks the intrinsic antagonist mechanism provided by picenadol's l-isomer, leading to rapid tolerance and high abuse liability that confound long-term behavioral assays[2]. Conversely, while pentazocine is a mixed agonist-antagonist, it exhibits significant affinity for the kappa-opioid receptor, which introduces psychotomimetic and dysphoric side effects in animal models[1]. Picenadol hydrochloride offers a distinct pharmacological profile with high mu and delta receptor affinity but markedly lower kappa receptor affinity, ensuring that researchers can isolate mu-driven antinociceptive effects without kappa-mediated behavioral disruptions [2].

Analgesic Potency and Baseline Calibration vs. Morphine

In standardized preclinical pain models, picenadol hydrochloride provides a moderate, predictable level of antinociception compared to pure mu agonists. In mouse writhing and rat tail heat tests, the analgesic potency of racemic picenadol is quantitatively estimated to be one-third (33%) that of morphine [1]. This specific potency ratio allows researchers to utilize picenadol as a mid-tier analgesic benchmark in dose-response curves, avoiding the ceiling effects and severe respiratory depression associated with high-dose pure mu agonists[2].

| Evidence Dimension | Analgesic potency (mouse writhing / rat tail heat tests) |

| Target Compound Data | ~0.33x morphine potency |

| Comparator Or Baseline | Morphine (1.0x baseline potency) |

| Quantified Difference | 67% lower analgesic potency than morphine |

| Conditions | In vivo mouse writhing and rat tail heat antinociceptive assays |

Procuring picenadol provides a calibrated, moderate-efficacy mu-agonist standard necessary for evaluating novel analgesics without the severe side effects of pure mu agonists.

Receptor Selectivity and Avoidance of Kappa-Mediated Dysphoria vs. Pentazocine

A critical differentiator for picenadol hydrochloride is its receptor binding profile compared to other mixed-action opioids like pentazocine. While pentazocine exhibits strong kappa-opioid receptor activity—leading to confounding psychotomimetic effects—picenadol possesses high affinity for mu and delta receptors but a markedly lower affinity for the kappa receptor [1]. In schedule-controlled responding assays, pentazocine and cyclazocine produced significant behavioral disruptions over a wide dose range, whereas picenadol's lack of kappa activity resulted in a cleaner behavioral profile with lower abuse liability[2].

| Evidence Dimension | Kappa-opioid receptor affinity and associated behavioral disruption |

| Target Compound Data | Markedly low kappa affinity; minimal psychotomimetic disruption |

| Comparator Or Baseline | Pentazocine (High kappa affinity; significant behavioral disruption) |

| Quantified Difference | Absence of kappa-mediated dysphoric behaviors in schedule-controlled assays |

| Conditions | Receptor binding assays and schedule-controlled responding models |

Selecting picenadol over pentazocine prevents kappa-receptor-induced dysphoria from confounding data in complex behavioral and antinociceptive studies.

Intrinsic Antagonist Potency vs. Nalorphine

The unique value of racemic picenadol lies in the built-in competitive antagonism provided by its levorotatory (l-) isomer. Pharmacological evaluations demonstrate that the isolated l-isomer of picenadol exhibits an antagonist potency approximately 1/10th (10%) that of the dedicated opioid antagonist nalorphine [1]. This quantitative baseline ensures that when the racemic hydrochloride salt is administered, the intrinsic antagonist effectively limits the maximum mu-agonist efficacy of the d-isomer, resulting in a self-regulating pharmacological profile with significantly lower physical dependence liability than unmixed agonists .

| Evidence Dimension | Opioid receptor antagonist potency |

| Target Compound Data | l-isomer antagonist potency is ~0.1x nalorphine |

| Comparator Or Baseline | Nalorphine (1.0x baseline antagonist potency) |

| Quantified Difference | 90% lower antagonist potency than nalorphine |

| Conditions | In vivo opioid antagonism assays |

This intrinsic, quantifiable antagonist activity makes racemic picenadol an ideal single-compound reference for studying self-limiting opioid mechanisms and reduced abuse liability.

Formulation Processability: Hydrochloride Salt vs. Free Base

For preclinical procurement, the physical form of the opioid standard dictates formulation workflows. Picenadol free base is insoluble in water, necessitating the use of organic solvents or surfactants which can introduce vehicle-related toxicity or behavioral artifacts in sensitive in vivo assays [1]. In contrast, picenadol hydrochloride is highly water-soluble, allowing for the preparation of direct aqueous or saline solutions [1]. This ensures rapid, reproducible dosing for intravenous or intramuscular administration without solvent-induced confounding variables.

| Evidence Dimension | Aqueous solubility for physiological buffer formulation |

| Target Compound Data | Picenadol hydrochloride (Freely soluble in water/saline) |

| Comparator Or Baseline | Picenadol free base (Insoluble in water) |

| Quantified Difference | Elimination of organic co-solvents in formulation protocols |

| Conditions | Preparation of dosing vehicles for in vivo injection (IV/IM/SC) |

Procuring the hydrochloride salt streamlines laboratory workflows and improves the reproducibility of in vivo data by eliminating the need for complex, potentially toxic solvent systems.

Preclinical Analgesia and Nociception Models

Due to its established analgesic potency (1/3 that of morphine), picenadol hydrochloride is optimally procured as a mid-tier reference standard in mouse writhing and rat tail heat tests [1.1] [1]. It provides researchers with a reliable baseline for evaluating the efficacy of novel mixed mu-agonist/antagonist compounds without the ceiling effects of pure agonists.

Opioid Receptor Binding and Selectivity Assays

Picenadol hydrochloride's unique receptor profile—characterized by high mu and delta affinity but markedly lower kappa affinity—makes it an essential tool for competitive binding studies [1]. It is used to differentiate receptor-specific interactions and screen out compounds that might trigger kappa-mediated dysphoria.

Abuse Liability and Behavioral Pharmacology Studies

The intrinsic competitive antagonism of the l-isomer limits the abuse potential of the racemate . Consequently, picenadol hydrochloride is heavily utilized in self-administration and schedule-controlled responding paradigms in non-human primates as a benchmark for evaluating the physical dependence liability of new analgesics [2].

Stereospecific Pharmacological Profiling

As an external racemic mixture, picenadol hydrochloride serves as a critical precursor or reference material for studies requiring the separation of enantiomers . Researchers procure the racemate to isolate and compare the pure mu-agonist effects of d-picenadol against the antagonist effects of l-picenadol in isolated tissue assays.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4